molecular formula C19H22N2O B2726131 N-((5-cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)propanamide CAS No. 2034312-39-3

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)propanamide

Cat. No. B2726131
CAS RN: 2034312-39-3
M. Wt: 294.398
InChI Key: XGDGRIRSMWUIMZ-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)propanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on brain function and behavior.

Scientific Research Applications

Overview

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)propanamide is a compound of interest in scientific research due to its potential in various applications. Although the direct studies on this specific compound were not found, research on structurally related compounds provides insights into the potential applications of similar chemical entities in medicinal chemistry, material science, and biological studies.

Related Compound Research

  • Antifungal, Antibacterial, and Antioxidant Activities : Secondary metabolites from endophytic fungi show significant antifungal, antibacterial, and antioxidant activities. Compounds isolated from Botryosphaeria dothidea, such as pyridone and ceramide derivatives, exhibit potent activities against various pathogens and cancer cell lines, suggesting the potential use of similar structures in developing new therapeutic agents (Xiao et al., 2014).

  • Catalysis and Material Science : Mesoporous nitrogen-doped carbon materials, derived from pyridinium compounds, demonstrate high activity as metal-free catalysts for the electrochemical synthesis of hydrogen peroxide. This suggests the utility of pyridine-containing compounds in creating efficient, sustainable catalysts for chemical synthesis (Fellinger et al., 2012).

  • Topical and Systemic Inflammation Inhibition : N-pyridinyl(methyl)-indole-1- or 3-propanamides act as topical and systemic inflammation inhibitors, presenting a non-acidic NSAID alternative. These findings indicate the potential for structurally similar compounds to serve in new anti-inflammatory therapies (Dassonville et al., 2008).

  • Anticancer Activity : Cyclopropyl and cyclobutyl epothilone analogues, including those with pyridine side chains, exhibit potent tubulin polymerization promoting and cytotoxic activities. This suggests the role of cyclopropyl-pyridine compounds in developing novel anticancer agents (Nicolaou et al., 2001).

  • CDK2/Cyclin A Inhibition in Cancer Therapy : 3-Aminopyrazole inhibitors of CDK2/cyclin A, featuring pyrazole and amide functionalities, highlight the importance of such structures in designing antitumor agents. The optimization of these leads to compounds with improved physicochemical properties and in vivo antitumor activity in mouse models (Pevarello et al., 2005).

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-4-2-3-5-16(14)8-9-19(22)21-12-15-10-18(13-20-11-15)17-6-7-17/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDGRIRSMWUIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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